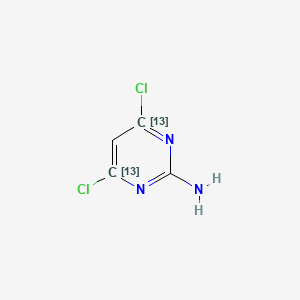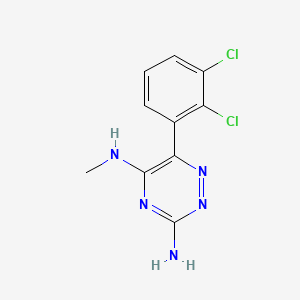
3-phenylmethoxy-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylmethoxy-9H-carbazole is a chemical compound with the molecular formula C19H15NO . It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of carbazole derivatives, including this compound, often involves electropolymerization processes . Carbazole can be easily functionalized at various positions, and then covalently linked with other monomers . For instance, a novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole core with a phenylmethoxy group attached . The carbazole core is a tricyclic structure containing a pyrrole ring fused on either side to a benzene ring .Chemical Reactions Analysis
Carbazole-based compounds, including this compound, are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They can undergo various chemical reactions, including electropolymerization and chemical polymerization .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.335. Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .Mechanism of Action
Safety and Hazards
Future Directions
Carbazole-based polymers, including those derived from 3-phenylmethoxy-9H-carbazole, have promising potential for applications in optoelectronic devices due to their unique optical and electronic properties . They are particularly attractive for the fabrication of flexible, lightweight, and potentially inexpensive devices .
properties
IUPAC Name |
3-phenylmethoxy-9H-carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-2-6-14(7-3-1)13-21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20-19/h1-12,20H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLXOPSCBJFWCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

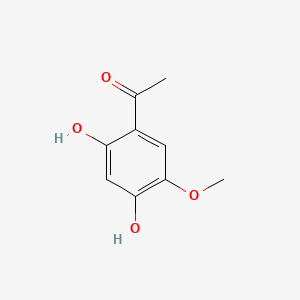
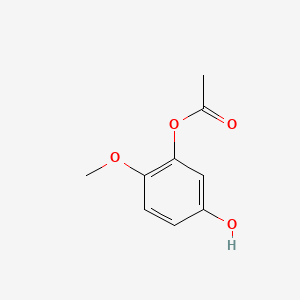
![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)
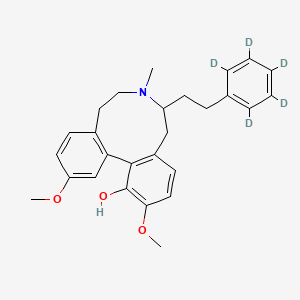
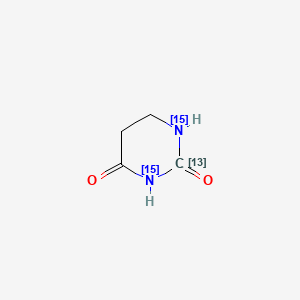
![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)
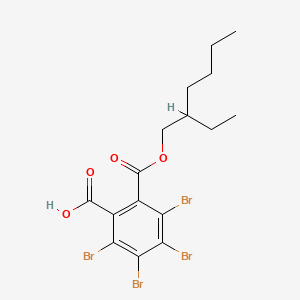

![Methyl 2-[(5E)-5-carbamoylimino-1-propylpyrrolidin-2-yl]acetate](/img/structure/B584097.png)

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
